![molecular formula C18H27N3O5S B2726219 N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872976-07-3](/img/structure/B2726219.png)
N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as EOM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Polyamine Catabolism in Antitumor Agents
Polyamine analogues represent a class of antitumor agents demonstrating phenotype-specific cytotoxic activity. One analogue, CPENSpm, has been shown to induce programmed cell death (PCD) in sensitive cell types through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and the production of hydrogen peroxide (H₂O₂), suggesting its potential use in cancer therapy Ha et al., 1997.
Synthesis of Di- and Mono-oxalamides
A novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, offering a high-yielding and operationally simple methodology. This method facilitates the creation of both anthranilic acid derivatives and oxalamides, which are important for various applications in medicinal chemistry Mamedov et al., 2016.
Mesoporous Nitrogen-doped Carbon
Mesoporous nitrogen-doped carbon, derived from specific ionic liquids, has been identified as a highly active, cost-effective, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This discovery opens up possibilities for a safe, sustainable, and economical approach to hydrogen peroxide production, potentially applicable in various industrial processes Fellinger et al., 2012.
HPLC Method for Endogenous Marker Determination
An HPLC method for the measurement of N1-methylnicotinamide (NMN) in plasma and urine has been optimized and validated. NMN serves as an endogenous marker for renal cationic transport and plasma flow, highlighting the importance of this method in the non-invasive determination of kidney function and health Musfeld et al., 2001.
properties
IUPAC Name |
N-ethyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-5-19-17(22)18(23)20-11-15-21(7-6-8-26-15)27(24,25)16-13(3)9-12(2)10-14(16)4/h9-10,15H,5-8,11H2,1-4H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYGXCIKHQHZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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